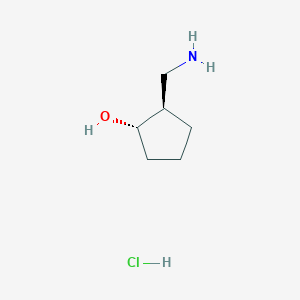

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with an aminomethyl group and a hydroxyl group attached to it, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with cyclopentanone.

Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.

Aminomethylation: The hydroxyl group is then converted to an aminomethyl group through a series of reactions involving reagents such as formaldehyde and ammonium chloride.

Resolution: The racemic mixture is resolved to obtain the (1S,2R) enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

(1R,2S)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

Cyclopentanol: A simpler analog without the aminomethyl group.

Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and analogs. Its dual functional groups (aminomethyl and hydroxyl) also provide versatility in chemical reactions and applications.

Biological Activity

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is a chiral compound with potential therapeutic applications, particularly in neuropharmacology. Its unique structure, characterized by a cyclopentane ring with an aminomethyl and hydroxyl group, plays a critical role in its biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's systematic name indicates its stereochemistry, which is crucial for its biological interactions. The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in various biological assays.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₁₁ClN₁O |

| Molecular Weight | 133.6 g/mol |

| Stereochemistry | (1S,2R) configuration |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The hydroxyl group further enhances these interactions by participating in hydrogen bonding.

Biological Activity

Research indicates that this compound exhibits significant neuropharmacological properties:

- Neuroprotective Effects : Studies have shown that this compound may protect neurons against excitotoxicity by modulating glutamate receptor activity. This modulation is critical in preventing neuronal damage associated with neurodegenerative diseases.

- Anxiolytic Properties : Preliminary findings suggest potential anxiolytic effects, making it a candidate for treating anxiety disorders. Its ability to interact with GABAergic systems has been proposed as a mechanism for these effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinctive biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminocyclobutan-1-ol | Cyclobutane ring with amino group | Potential neuroprotective effects |

| 4-Aminocyclopentan-1-ol | Cyclopentane ring with amino group | Antidepressant properties |

| 2-Aminocyclohexanol | Cyclohexane ring with amino group | Anticancer activity |

These comparisons highlight the influence of structural variations on biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Neuropharmacology Study : A study evaluated the compound's effects on NR2B receptors, demonstrating high binding affinity and selectivity. The results indicated that modifications to the cyclopentane structure could enhance potency against specific targets .

- Anxiolytic Activity Assessment : In animal models, the compound exhibited significant reductions in anxiety-like behaviors when administered at specific dosages. Behavioral assays indicated that it may enhance GABAergic transmission .

- Structure-Activity Relationship (SAR) Studies : Research focusing on SAR has elucidated how changes in the cyclopentane ring influence the compound's efficacy and selectivity toward various receptors . This information is vital for guiding future drug design efforts.

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(1S,2R)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |

InChI Key |

MYFZRXXEKVDQFB-IBTYICNHSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)CN.Cl |

Canonical SMILES |

C1CC(C(C1)O)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.